molecular formula C23H22N2O2 B10766229 quinolin-4-yl1-pentyl-1H-indole-3-carboxylate

quinolin-4-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B10766229
M. Wt: 358.4 g/mol
InChI Key: SPDKRXJQAMKXNU-UHFFFAOYSA-N
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Description

quinolin-4-yl1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid receptor agonist research chemical of significant interest in preclinical studies. This compound is structurally characterized by an indole core substituted with a pentyl chain and an ester linkage to a quinoline moiety, a design that facilitates interaction with the body's endocannabinoid system. Its primary research value lies in its high affinity and potency at cannabinoid receptors CB1 and CB2, making it a critical tool for probing the structure-activity relationships (SAR) of synthetic cannabinoids and for investigating the complex signaling pathways of the endocannabinoid system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

quinolin-4-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3

InChI Key

SPDKRXJQAMKXNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of PB-22 4-hydroxyquinoline isomer involves several steps. The synthetic route typically starts with the preparation of the quinoline moiety, followed by the introduction of the hydroxy group at the 4-position. The final step involves the formation of the ester linkage. The reaction conditions often require the use of specific reagents and catalysts to achieve high purity and yield .

This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

PB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of PB-22 4-hydroxyquinoline isomer involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction can influence various physiological processes, including pain perception, mood, and appetite . The molecular targets and pathways involved in its action are still being studied, but it is known to affect the endocannabinoid system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Substituted Analogs

5F-PB-22 and Isomers (e.g., Quinolin-8-yl derivatives)

  • Structural Differences: Unlike quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate, 5F-PB-22 features a 5-fluoropentyl chain and a quinolin-8-yl substituent. Fluorination of the alkyl chain typically enhances metabolic resistance and blood-brain barrier penetration, suggesting 5F-PB-22 may exhibit prolonged activity compared to the non-fluorinated pentyl analog .
  • Receptor Binding: Positional isomerism (4-yl vs. 8-yl) alters the spatial orientation of the quinoline ring, which could modulate affinity for CB1/CB2 receptors. For example, hydroxyquinoline isomers of 5F-PB-22 show distinct metabolic pathways due to hydroxyl group placement, affecting detection in forensic analyses .

Methyl-2-(4-R-Phenyl)quinoline-4-carboxylate (YS-1)

  • Substituent Effects: YS-1 incorporates a phenyl group at the quinoline’s 2-position and a methyl ester instead of the pentyl-indole chain. This reduces lipophilicity and may limit receptor interaction compared to the target compound, as bulky aromatic substituents can sterically hinder binding .
Compound Quinoline Substituent Alkyl Chain Key Properties
Quinolin-4-yl 1-pentyl... 4-yl Pentyl Moderate lipophilicity, unfluorinated
5F-PB-22 8-yl 5-Fluoropentyl Enhanced metabolic stability, higher potency
YS-1 2-(4-R-phenyl) Methyl ester Lower lipophilicity, potential steric hindrance
Indole/Indazole-Based Analogs

Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate

  • Core Heterocycle: Replacing indole with indazole introduces an additional nitrogen atom, altering hydrogen-bonding capacity and receptor selectivity. Indazole derivatives are prevalent in synthetic cannabinoids (e.g., AB-PINACA), suggesting this analog may exhibit stronger CB1 agonism than the indole-based target compound .

Methyl-1-Pentyl-1H-Indole-3-Carboxylate

Metabolic and Analytical Considerations
  • Differentiation Techniques: LC-MS is critical for distinguishing quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate from isomers like 5F-PB-22 hydroxyquinoline analogs. Retention times and fragmentation patterns vary significantly due to substituent positioning and fluorination .
  • Metabolic Stability: Non-fluorinated compounds like the target may undergo faster hepatic oxidation compared to fluorinated analogs, as seen in 5F-PB-22’s resistance to cytochrome P450 degradation .

Biological Activity

Quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate, commonly referred to as a synthetic cannabinoid, is part of a broader class of compounds that interact with the endocannabinoid system. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Synthetic cannabinoids like quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate primarily exert their effects through agonistic interactions with cannabinoid receptors, particularly CB1 and CB2. These interactions lead to a variety of physiological responses, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.

Key Biological Activities

  • Cannabinoid Receptor Agonism : Quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate has been shown to bind with high affinity to CB1 receptors, which are predominantly located in the brain and central nervous system. This binding activates downstream signaling pathways that can influence mood, pain perception, and appetite regulation .
  • Antinociceptive Effects : Research indicates that this compound may exhibit significant antinociceptive properties, suggesting potential applications in pain management.
  • Anti-inflammatory Properties : The compound's interaction with cannabinoid receptors may also mediate anti-inflammatory responses, making it a candidate for treating inflammatory conditions .

The biological activity of quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate is largely attributed to its structural similarity to other indole-based synthetic cannabinoids. The compound undergoes metabolic transformations that can alter its pharmacokinetic profile and biological effects.

Biochemical Pathways

The synthesis of quinolin derivatives typically involves the conversion of tryptophan into various intermediates, ultimately leading to the formation of indole derivatives. These compounds can undergo ester hydrolysis, yielding metabolites that may retain or enhance biological activity .

Case Studies and Experimental Data

A variety of studies have assessed the biological activity of quinolin derivatives:

StudyFindingsReference
NIDA StudyDemonstrated binding affinity to CB1 receptors; potential psychoactive effects noted
Pharmacological AnalysisIdentified antinociceptive and anti-inflammatory properties in animal models
Comparative AnalysisShowed structural similarities with other potent synthetic cannabinoids like AM2201

Pharmacokinetics

Understanding the pharmacokinetics of quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate is crucial for evaluating its therapeutic potential. The compound is metabolized into various metabolites that may exhibit different biological activities compared to the parent compound. For instance, studies have shown that related compounds undergo significant metabolic transformations that affect their efficacy and safety profile .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueCritical Peaks/PatternsReference
¹H NMRδ 7.8–8.2 ppm (quinoline H), δ 4.3 ppm (ester OCH₂)
ESI-MS[M+H]⁺ at m/z 381.2 (±0.5 Da)
X-rayDihedral angle: Quinoline-indole ~85°

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.80–100°C (reflux)↑ Yield by 20%
Catalyst Loading5 mol% Pd(PPh₃)₄Minimizes side products
SolventDMF/THF (1:1)Enhances solubility

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